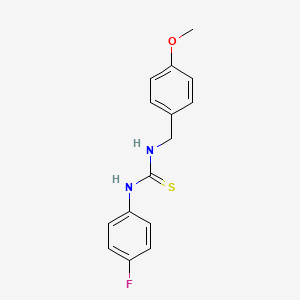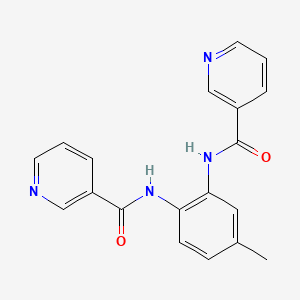![molecular formula C13H11ClN2O2S B5757076 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)
3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have promising applications in various fields such as medicine, agriculture, and material science. In
作用機序
The mechanism of action of 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that play a role in inflammation and cancer development. It has also been found to have an inhibitory effect on the growth of certain cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. It has been found to have a low toxicity profile and does not cause significant adverse effects. It has been found to have an anti-inflammatory effect by reducing the levels of certain inflammatory markers in the blood. It has also been found to have an anti-cancer effect by inhibiting the growth of certain cancer cells.
実験室実験の利点と制限
The advantages of using 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide in lab experiments include its high purity, low toxicity, and potential anti-inflammatory and anti-cancer properties. However, its limitations include its high cost and limited availability.
将来の方向性
There are several future directions for research on 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its anti-inflammatory and anti-cancer properties.
2. Studies on the potential use of this compound as a pesticide in agriculture.
3. Studies on the potential use of this compound as a corrosion inhibitor in material science.
4. Studies on the potential use of this compound in combination with other anti-inflammatory and anti-cancer drugs to enhance their efficacy.
5. Studies on the potential use of this compound in the treatment of other inflammatory and cancer-related diseases.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its synthesis method is efficient and yields high-quality product. Its potential anti-inflammatory and anti-cancer properties make it a promising candidate for further research. However, its high cost and limited availability are significant limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
合成法
The synthesis of 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide involves the reaction of 3-chlorobenzoic acid with 2-furfurylamine in the presence of thionyl chloride. The resulting product is then reacted with carbon disulfide and aqueous ammonia to obtain the final product. This synthesis method has been found to be efficient and yields high-quality product.
科学的研究の応用
3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide has been found to have promising applications in various fields of scientific research. In the field of medicine, this compound has been found to have potential anti-inflammatory and anti-cancer properties. In agriculture, it has been found to have potential use as a pesticide. In material science, it has been found to have potential use as a corrosion inhibitor.
特性
IUPAC Name |
3-chloro-N-(furan-2-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-10-4-1-3-9(7-10)12(17)16-13(19)15-8-11-5-2-6-18-11/h1-7H,8H2,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWWPCAUSUMZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-2-furamide](/img/structure/B5757007.png)
![N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757015.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5757019.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5757042.png)
![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B5757046.png)
![N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5757050.png)

![2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5757062.png)
![N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5757068.png)


![N-benzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5757090.png)
![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)
